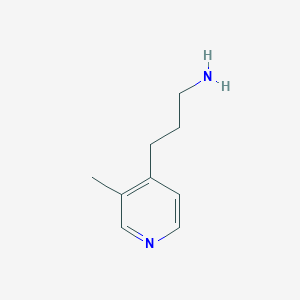
3-(3-Methylpyridin-4-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methylpyridin-4-yl)propan-1-amine is a useful research chemical for various organic synthesis transformations . It is used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido .
Molecular Structure Analysis
The molecular structure of 3-(3-Methylpyridin-4-yl)propan-1-amine is represented by the InChI code:1S/C9H14N2/c1-8-7-11-6-4-9(8)3-2-5-10/h4,6-7H,2-3,5,10H2,1H3 . This compound has a molecular weight of 150.22 . Physical And Chemical Properties Analysis
3-(3-Methylpyridin-4-yl)propan-1-amine is a liquid at room temperature . It has a molecular weight of 150.22 .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Research has shown that certain tertiary amines, synthesized by alkylation reactions, demonstrate significant inhibitive performance on carbon steel corrosion. These compounds, by retarding the anodic dissolution of iron, act as anodic inhibitors and form protective layers on the metal surface, thereby improving corrosion resistance. The adsorption of these compounds on carbon steel surfaces follows the Langmuir isotherm model, indicating a strong and specific interaction between the inhibitor molecules and the metal surface (Gao, Liang, & Wang, 2007).
Synthesis and Characterization of Organic Compounds
Aminopyridines have been utilized as key intermediates in the synthesis of various organic compounds, including pharmaceuticals. For instance, the reaction of hydroxymethyl pyrazole derivatives with primary amines yields a variety of biologically active compounds. These synthesized compounds have been characterized through techniques like FT-IR, UV–visible, and NMR spectroscopy, demonstrating their potential pharmacological applications (Titi et al., 2020).
Catalysis
Aminopyridines have been used to synthesize trialkyltantalum complexes, which exhibit potential as catalysts in organic synthesis. These complexes, characterized by X-ray diffraction studies, adopt distinct coordination environments that contribute to their stability and reactivity at elevated temperatures. This research opens new avenues for the development of catalytic processes involving alkyltantalum complexes (Noor, Kretschmer, & Kempe, 2006).
Antimicrobial and DNA Cleavage Activity
Ni(II) complexes derived from Schiff base ligands, which include unsymmetrical tripodal amines, have shown remarkable antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as yeast species like Candida albicans. These complexes also exhibit DNA cleavage activity, highlighting their potential use in biomedical research and therapeutic applications (Keypour et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
3-(3-methylpyridin-4-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-8-7-11-6-4-9(8)3-2-5-10/h4,6-7H,2-3,5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQARVRGPLPRMOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylpyridin-4-yl)propan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

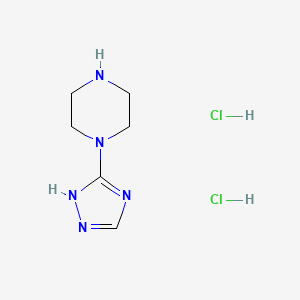
![2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2967312.png)
![N-[[1-(4-Methoxyphenyl)cyclobutyl]methyl]oxirane-2-carboxamide](/img/structure/B2967313.png)
![3-[1,1'-Biphenyl]-4-yl-1H-pyrazole](/img/structure/B2967315.png)
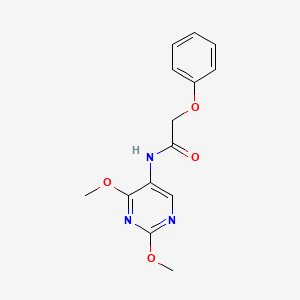
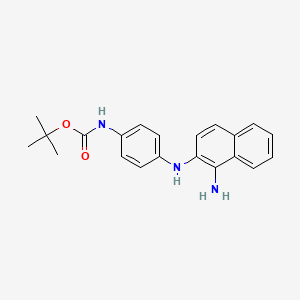
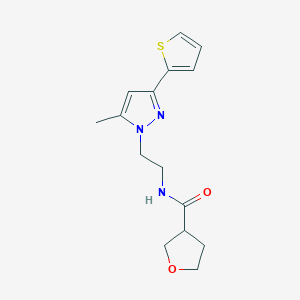
![Methyl 2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2967322.png)
![(5-Fluoropyridin-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2967324.png)
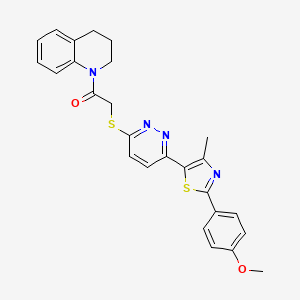
![N-[(4-Carbamoylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2967327.png)
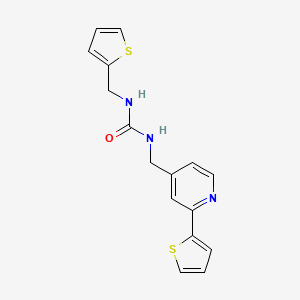
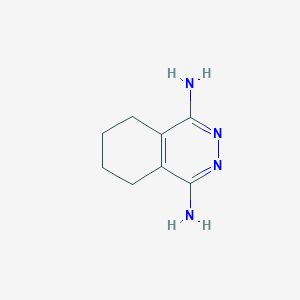
![N-[2-(cyclohexen-1-yl)ethyl]-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2967333.png)